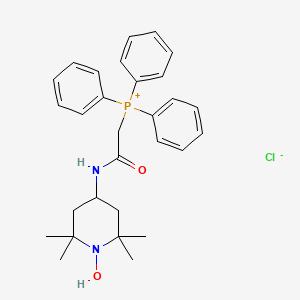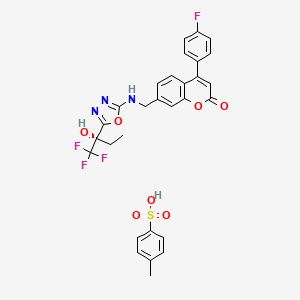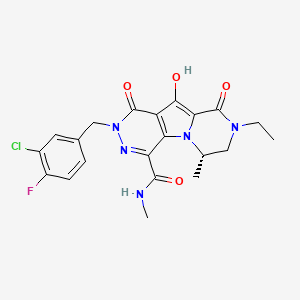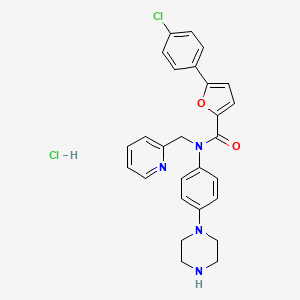
ML349
Übersicht
Beschreibung
ML-349 is a selective and reversible inhibitor of lysophospholipase 2 (LYPLA2; Kis = 230 and >10,000 nM for human recombinant LYPLA2 and LYPLA1, respectively). Treatment with ML-349 results in >95% inhibition of LYPLA2 with no change in the activity of 25 other serine hydrolases in BW5147 murine T cell hybridoma cells. ML-349 almost completely inhibits LYPLA2 in HEK293T and mouse T cells and in vivo in murine lung, heart, and kidneys. It partially inhibits LYPLA2 in murine brain.
Novel Selective inhibitor of LYPLA2; Antagonist of the human trace amine associated receptor 1 (TAAR1)
ML349 is a reversible APT2 inhibitor with Ki = 120 nM. This compound is highly selective within the serine hydrolase enzyme family, it could still interact with other cellular targets. In human cell lysates, biotinylated-ML349 enriches a recurring set of proteins, including metabolite kinases and flavin-dependent oxidoreductases that are potentially enhanced by avidity-driven multimeric interactions. This compound achieves target engagement and hydrolase selectivity in living mice.
Wissenschaftliche Forschungsanwendungen
Inhibition von Acyl-Protein-Thioesterase 2 (APT2)
This compound ist ein substrat-kompetitiver, reversibler Inhibitor von APT2, mit einem IC50/Ki von 510 nM/230 nM gegenüber APT2 {svg_1}. Es wird verwendet, um die Rolle von APT2 in zellulären Prozessen zu untersuchen, indem seine Aktivität gehemmt wird, was für das Verständnis des Stoffwechsels lipidmodifizierter Proteine entscheidend sein kann.
Studium der Palmitoylierungsdynamik
Durch die Inhibition von APT2 ermöglicht this compound Forschern die Untersuchung der Dynamik der Proteinpalmitoylierung {svg_2}. Diese posttranslationale Modifikation ist entscheidend für die Membranlokalisierung und -funktion vieler Proteine, und this compound hilft, ihre regulatorischen Mechanismen zu verstehen.
Immunologie
This compound hat gezeigt, dass es die zelluläre APT2-Aktivität in Maus-T-Zellen hemmt {svg_3}. Diese Anwendung ist für immunologische Studien von Bedeutung, insbesondere für das Verständnis der T-Zell-Aktivierung und Signalwege.
Biochemische Analyse
Biochemical Properties
ML349 plays a significant role in biochemical reactions, particularly as an inhibitor of APT2 and LYPLA2 . It interacts with these enzymes, inhibiting their activity and thereby influencing the biochemical processes they are involved in . The nature of these interactions is characterized by the binding of this compound to the active sites of these enzymes, effectively blocking their function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the activity of APT2 and LYPLA2 . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to cause a slight activation of AKT in NRAS mutant cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active sites of APT2 and LYPLA2, inhibiting their function . This results in changes in gene expression and impacts various cellular processes. The binding interactions of this compound with these biomolecules are key to its mechanism of action .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with APT2 and LYPLA2
Eigenschaften
IUPAC Name |
(5,5-dioxo-4H-thieno[3,2-c]thiochromen-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c1-29-18-8-6-17(7-9-18)24-10-12-25(13-11-24)23(26)20-14-16-15-31(27,28)21-5-3-2-4-19(21)22(16)30-20/h2-9,14H,10-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIJPELUPZUEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(S3)C5=CC=CC=C5S(=O)(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: ML349 (1-[(5,5-dioxido-4H-thieno[3,2-c]thiochromen-2-yl)carbonyl]-4-(4-methoxyphenyl)piperazine) is a potent and selective inhibitor of acyl protein thioesterase 2 (APT2). [, ] It acts by competitively binding to the enzyme's active site, preventing the hydrolysis of palmitoylated proteins. [, ] While the exact downstream effects are still being elucidated, inhibiting APT2 can disrupt the palmitoylation cycle of proteins like NRAS, potentially altering their localization and signaling activity. [, ]
A: The molecular formula for this compound is C22H18N2O4S2, and its molecular weight is 438.53 g/mol. [] Information about its spectroscopic data can be found in the original research publications.
A: this compound exhibits high selectivity for APT2 over other serine hydrolases, including its close homolog APT1. [, ] This isoform selectivity makes it a valuable tool for dissecting the specific roles of APT2 in cellular processes. Additionally, this compound's reversible binding to APT2 allows for the study of dynamic palmitoylation events. []
A: Despite the high structural similarity between APT1 and APT2, this compound exhibits remarkable selectivity for APT2. Structural studies revealed that while the overall binding mode is similar, this compound adopts a distinct conformation within the active site of APT2. [] Specifically, the sulfonyl group of this compound forms hydrogen bonds with active site water molecules, indirectly interacting with the catalytic triad and oxyanion hole of APT2. [] These interactions are not observed in the APT1-ML348 complex, highlighting the role of subtle structural differences in achieving selectivity. []
A: While detailed pharmacokinetic data for this compound is limited in the provided literature, a study utilizing a biotinylated version of this compound (biotinylated-ML349) in human cell lysates provided insights into its potential off-target interactions. [] The study identified weak binding to metabolite kinases and flavin-dependent oxidoreductases, likely driven by avidity effects of the biotin tag. [] These findings highlight the importance of further investigating the pharmacokinetic and pharmacodynamic properties of this compound in vivo.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)
![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)




![5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide](/img/structure/B609078.png)

![{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid](/img/structure/B609080.png)



![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)